molecular formula C11H10N4 B1266547 5-Amino-3-methyl-1-phenyl-1h-pyrazole-4-carbonitrile CAS No. 5346-56-5

5-Amino-3-methyl-1-phenyl-1h-pyrazole-4-carbonitrile

Cat. No. B1266547
CAS RN: 5346-56-5
M. Wt: 198.22 g/mol
InChI Key: VWOYPUVIGCTVSC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile involves various strategies, including multicomponent reactions and the use of catalysts. One notable method is the catalyst-free grinding method, which offers an efficient, one-pot synthesis approach from substituted benzaldehydes, 3-amino-5-methylpyrazole, and malononitrile, highlighting its practicality in synthesizing pyrazolo[3,4-b]pyridine derivatives with high efficiency and minimal environmental impact (Nikpassand, Fekri, & Rahro, 2019).

Molecular Structure Analysis

The molecular structure and crystallography of derivatives of 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile have been extensively studied through X-ray diffraction and spectroscopic methods. These studies have provided insights into the compound's conformation, highlighting planar arrangements and hydrogen bonding patterns that contribute to its stability and reactivity (Zukerman-Schpector, Barreiro, & Freitas, 1994).

Chemical Reactions and Properties

5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including cycloadditions, substitutions, and condensations, leading to a wide array of heterocyclic compounds. These reactions are facilitated by the compound's reactive amino and nitrile groups, allowing for the synthesis of complex molecules with diverse biological activities (Tominaga, Yoshioka, Castle, Luo, & Hata, 1997).

Scientific Research Applications

Corrosion Inhibition and Surface Properties

5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile has been studied for its corrosion inhibition properties and surface tension characteristics. Researchers found that derivatives of this compound exhibit significant corrosion inhibition efficiency, especially in acidic environments. The efficiency increases with higher concentrations of the inhibitor but decreases with rising temperatures. The study involved detailed analysis using techniques like FT-IR, NMR, mass spectroscopy, and thermodynamic activation parameters to understand the mechanism of corrosion inhibition (Abdel Hameed et al., 2020).

Crystal Structure Analysis

The crystal structure of certain derivatives of 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile has been determined through X-ray crystallography. This research aids in understanding the reaction mechanisms of these compounds with unsaturated carbonyl compounds (Liu et al., 2013).

Synthetic Chemistry Applications

This compound plays a crucial role in the synthesis of various heterocyclic compounds. Its derivatives have been used in the unexpected formation of pyrazolopyrimidines, which are of significant interest in synthetic organic chemistry for developing biologically active molecules (Faria et al., 2013). Another study explored the synthesis of new pyrazole-4-carbonitrile derivatives through various synthetic approaches, highlighting the compound's versatility in organic synthesis (Ali et al., 2016).

Electronic and Spectral Properties

A 2022 study investigated the electronic properties of a fluoropyrazolecarbonitrile derivative, including its interaction with fullerene molecules. This research provides insights into the physical and chemical properties of the compound, such as active sites, biological activities, and reactivity. The study also highlighted its potential antiarthritic properties (2022).

Safety And Hazards

This compound is harmful if swallowed, in contact with skin, and if inhaled. It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Given the wide range of pharmacological activities of pyrazole derivatives, future research could focus on exploring more therapeutic applications of these compounds. Additionally, the development of more efficient and environmentally friendly synthesis methods could also be a promising direction .

properties

IUPAC Name

5-amino-3-methyl-1-phenylpyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4/c1-8-10(7-12)11(13)15(14-8)9-5-3-2-4-6-9/h2-6H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWOYPUVIGCTVSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C#N)N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60277312
Record name 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60277312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-3-methyl-1-phenyl-1h-pyrazole-4-carbonitrile

CAS RN

5346-56-5
Record name 5346-56-5
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Record name 5346-56-5
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Record name 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile
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Record name 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile
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Synthesis routes and methods

Procedure details

Into a 250-mL 3-necked round-bottom flask, was placed a solution of 1-phenylhydrazine (31.5 g, 291.67 mmol, 1.14 equiv) in ethanol (105 mL) at room temperature. To the resulting mixture was then added 2-(1-ethoxyethylidene)malononitrile (35 g, 257.35 mmol, 1.00 equiv) in several batches at room temperature. After about half of the addition was completed, the solution was carefully heated to boiling. After all the ethoxymethylene malononitrile was added, the resulting solution was heated to reflux for 4 hr. The resulting mixture was then cooled with a water/ice bath, and the solids were collected by filtration to yield 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile as a yellow solid.
Quantity
31.5 g
Type
reactant
Reaction Step One
Quantity
35 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
105 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28
Citations
F Allouche, F Chabchoub, F Carta… - Journal of Enzyme …, 2013 - Taylor & Francis
… 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile 4b (0.05 g, 1.0 eq) was treated according to the general procedure previously described. The obtained residue was purified by …
Number of citations: 30 www.tandfonline.com
RS Abdel Hameed, AH Al-Bagawi, HA Shehata… - Journal of Bio-and Tribo …, 2020 - Springer
… starting from 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile compound (1). The … β-enaminonitrile precursor: 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile (1) [14, 15]. …
Number of citations: 55 link.springer.com
H Beyzaei, M Moghaddam-Manesh, R Aryan… - Chemical Papers, 2017 - Springer
… In this study, some new 6-substituted 4-amino-pyrazolo[3,4-d]pyrimidine derivatives were prepared via reaction of 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile with various …
Number of citations: 27 link.springer.com
IA Abdelhamid, MAE Hawass… - … : Online Journal of …, 2021 - scholar.cu.edu.eg
… -4-carbaldehyde 11 in ethanol with hydroxylamine hydrochloride 63 and pyridine followed by reaction with POCl3 at reflux gave 5amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile …
Number of citations: 9 scholar.cu.edu.eg
H Beyzaei, R Aryan, M Moghaddam-Manesh… - Journal of Molecular …, 2017 - Elsevier
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives is important due to their presence in various biologically active compounds such as anticancer, antimicrobial, antiparasitic, anti-…
Number of citations: 12 www.sciencedirect.com
A Derbel, I Omri, F Allouch, A Agrebi, T Mhiri… - Journal of Molecular …, 2015 - Elsevier
… spectroscopy and structural X-ray diffraction on a single crystal of two new compounds corresponding to the same organic base, 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile …
Number of citations: 5 www.sciencedirect.com
IM Salem, SM Mostafa, OI El Sabbagh… - Records of …, 2022 - rpbs.journals.ekb.eg
… Additionally, 5-amino-3-methyl-1-phenyl1H-pyrazole-4-carbonitrile (30) was reacted with acetic anhydride in presence of acetic acid to yield 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4- …
Number of citations: 1 rpbs.journals.ekb.eg
EJ Barreiro, CA Camara, H Verli… - Journal of medicinal …, 2003 - ACS Publications
… 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile (17). A solution of 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (16) (1.0 g, 4.96 mmol) in ethanol (5 mL), maintained …
Number of citations: 137 pubs.acs.org
H Beyzaei, R Aryan, H Molashahi, MM Zahedi… - Journal of the Iranian …, 2017 - Springer
In this study, some novel 4-thiazolylpyrazoles were synthesized by modified Hantzsch method, under solvent-free conditions and in the presence of MgO nanoparticles as catalyst. …
Number of citations: 19 link.springer.com
M Horchani, NV Heise, S Hoenke, R Csuk… - International journal of …, 2021 - mdpi.com
To explore a new set of anticancer agents, a novel series of pyrazolo[4,3-e]pyrido[1,2-a]pyrimidine derivativeshave been designed and synthesized viacyclocondensation reactions of …
Number of citations: 3 www.mdpi.com

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